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molecular formula C8H9BrO B017565 4-Bromo-2-ethylphenol CAS No. 18980-21-7

4-Bromo-2-ethylphenol

Cat. No. B017565
M. Wt: 201.06 g/mol
InChI Key: MAAADQMBQYSOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924400B2

Procedure details

5.57 g (45 mmol) of 2-ethylphenol are placed in 250 ml of chloroform in a round-bottomed flask and under a stream of nitrogen. 43.4 g (90 mmol) of tetrabutylammonium tribromide are added portionwise. The medium is stirred for 1 hour at room temperature and is then hydrolysed with saturated aqueous sodium thiosulfate solution. The organic phase is washed with water, dried over magnesium sulfate, filtered and then evaporated. 9.1 g (100%) of the expected product are obtained in the form of a yellow oil.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[Br-:10].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:10][C:7]1[CH:6]=[CH:5][C:4]([OH:9])=[C:3]([CH2:1][CH3:2])[CH:8]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
43.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The medium is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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